4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid

Description

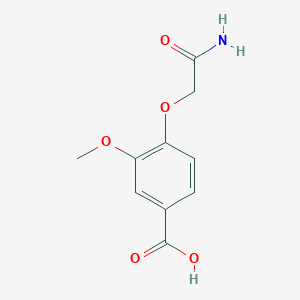

Chemical Structure: 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid (CAS: 869464-82-4) is a benzoic acid derivative featuring a methoxy group at the 3-position and a 2-amino-2-oxoethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₂NO₆, with a molecular weight of 269.22 g/mol .

Synthesis and Applications: The compound is synthesized via functionalization of vanillic acid derivatives or through coupling reactions involving aminobenzoate intermediates . It serves as a versatile scaffold in medicinal chemistry and materials science, particularly in DNA-templated synthesis and polymer development .

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZBKCNMBXLARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with ammonia to introduce the amino group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, particularly its ability to induce apoptosis in cancer cells.

Case Study Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| HCT-116 (Colon) | 12 | Activation of apoptotic pathways |

Antibacterial Applications

The antibacterial efficacy of this compound has been evaluated against various bacterial strains, demonstrating promising results.

Minimum Inhibitory Concentration (MIC)

The compound exhibited significant antibacterial activity with MIC values indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These values suggest that the compound could be a lead candidate for developing new antibacterial therapies.

Anti-inflammatory Applications

In addition to its anticancer and antibacterial properties, this compound has shown potential in reducing inflammation.

Efficacy Data

At a concentration of 25 μM, the compound reduced cytokine production by approximately 50%, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Key Differences in Reactivity and Functionality

Substituent Effects: The 2-amino-2-oxoethoxy group in the target compound enhances hydrogen-bonding capacity compared to the 2-hydroxyethoxy group in poly(ethylene vanillate) precursors . This difference impacts solubility and polymer crystallinity. Bromination (e.g., in 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid) increases molecular weight and introduces steric hindrance, altering binding affinity in drug design .

Synthetic Pathways: The target compound is synthesized via nucleophilic substitution or esterification, whereas Idasanutlin requires multi-step pyrrolidine-carbonyl modifications . DNA-conjugated derivatives (e.g., S5 in ) utilize amino acid linkers for oligonucleotide assembly, highlighting its adaptability in bioconjugation .

Thermal and Physical Properties: Polyesters derived from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid exhibit glass transition temperatures (Tg) of ~60°C, whereas amino-oxoethoxy variants may show higher Tg due to hydrogen bonding . Melting points (m.p.) for benzoic acid derivatives range widely:

- Target compound: Not explicitly reported, but analogues like 4i () have m.p. ~217–220°C .

- 4-(2-Amino-2-oxoethoxy)benzoic acid: Likely lower due to reduced symmetry .

Pharmacological and Industrial Relevance

- In contrast, the amino-oxoethoxy group in the target compound may enable functionalized polymers for drug delivery .

Biological Activity

4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic acid, also known as a derivative of benzoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy group, contributing to its diverse biological effects.

- Molecular Formula : C10H11NO5

- Molecular Weight : 225.2 g/mol

- CAS Number : 869464-82-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Case Study: Prostate Cancer Cells

A study evaluated the cytotoxic effects of derivatives related to this compound against prostate cancer cell lines (PC-3 and DU-145). Key findings include:

- IC50 Values : The compound exhibited potent cytotoxicity with IC50 values of 1.89 ± 0.6 μM for PC-3 and 1.94 ± 0.2 μM for DU-145 cells.

- Mechanism of Action :

- Induced apoptosis in cancer cells, evidenced by increased activation of caspase-3 and changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Arrested the cell cycle at the G2/M phase, indicating a disruption in normal cell division processes.

- Altered mitochondrial membrane potential and increased intracellular calcium levels, contributing to apoptosis induction .

The compound's mechanism involves interaction with specific molecular targets, leading to modulation of cell signaling pathways that regulate apoptosis and cell proliferation. This is particularly significant in cancer therapy where targeted approaches are critical.

Comparative Biological Activity

The biological activities of this compound can be compared with other benzoic acid derivatives:

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 1.89 | Potent against PC-3 prostate cancer cells |

| 3-Chloro-4-methoxybenzoic acid | Proteasome activation | N/A | Enhanced proteasome activity in fibroblasts |

| Other benzoic acid derivatives | Various (antimicrobial) | N/A | Showed broad-spectrum biological activities |

Research Findings

Recent studies have highlighted the compound's role in enhancing protein degradation systems, particularly through the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests potential applications not only in cancer treatment but also in aging-related diseases where protein homeostasis is disrupted .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key reagents include potassium permanganate (oxidation) and sodium methoxide (nucleophilic catalyst). Temperature control (e.g., 45–60°C) and solvent choice (e.g., DMSO or THF) are critical for minimizing side products. Purification often involves recrystallization or column chromatography. Reaction progress can be monitored using TLC or HPLC .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

- Methodological Answer : X-ray crystallography (e.g., using SHELX software) resolves the crystal lattice and dihedral angles, confirming stereochemistry . Complementary techniques include:

- NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm).

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak alignment) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as:

- Metal Chelator : Adsorbs Pd(II) from mixed-metal solutions (pH-dependent binding efficiency ~85%) .

- Enzyme Substrate : Tests amidase or esterase activity via hydrolysis kinetics .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino-oxoethoxy group shows high nucleophilicity (HOMO energy ~−5.2 eV), favoring acyl transfer reactions. Molecular dynamics simulations optimize solvent interactions .

Q. What strategies resolve contradictions in crystallographic data between orthorhombic vs. monoclinic polymorphs?

- Methodological Answer : Polymorph characterization involves:

- PXRD : Diffraction pattern comparison (e.g., peaks at 2θ = 12.5° vs. 14.3°).

- Thermal Analysis : DSC identifies melting point variations (e.g., ΔTm = 5–7°C).

- Solvent Screening : Ethanol/water mixtures favor stable monoclinic forms .

Q. How does this compound contribute to sustainable polymer synthesis, and what are its limitations in biobased PET alternatives?

- Methodological Answer : As a vanillic acid derivative, it polymerizes via step-growth mechanisms to form poly[4-(2-hydroxyethoxy)-3-methoxybenzoic acid], a PET analog. Challenges include:

- Thermal Stability : Degrades above 200°C, limiting melt-processing.

- Molecular Weight Control : Catalysts (e.g., Sb₂O₃) improve chain length (ĐM ~1.3) .

Data Contradiction Analysis

Q. Discrepancies in reported Pd(II) adsorption efficiency (70–95%): How do pH and competing ions affect reproducibility?

- Methodological Answer : Contradictions arise from:

- pH Variance : Optimal Pd(II) binding occurs at pH 3.5–4.0; outside this range, Rh/Pt interference increases.

- Ionic Strength : High NaCl (>0.5 M) reduces selectivity due to ion masking. Standardizing buffer systems (e.g., acetate) improves consistency .

Safety and Handling

Q. What precautions are necessary when handling this compound, given its hazard classification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.